![molecular formula C24H26N2O2S B2821854 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 898407-42-6](/img/structure/B2821854.png)
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide
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Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as ITE and is known for its potential use as a therapeutic agent due to its ability to modulate the immune system.
Scientific Research Applications
Antioxidant and Anticancer Activity
Research has demonstrated the synthesis of novel derivatives, including those bearing moieties such as thiophene, which have shown significant antioxidant and anticancer activities. For instance, certain compounds have exhibited antioxidant activity superior to ascorbic acid and have been tested for anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating their potential in therapeutic applications (Tumosienė et al., 2020).
Synthesis and Biological Evaluation as Anti-inflammatory Agents
Compounds derived from the modification of the carboxylic acid group in anti-inflammatory drugs, such as naproxen, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research has led to the development of derivatives that exhibit high analgesic and anti-inflammatory activity without inducing gastric lesions, suggesting their potential as safer anti-inflammatory drugs (Berk et al., 2009).
Potential Cannabinoid Receptor Activity
Investigations into novel compounds with potential cannabinoid receptor activity have identified derivatives, including those with thiophene moieties. These compounds were studied for their structure and potential psychoactive effects, contributing to the understanding of new psychoactive substances and their interactions with cannabinoid receptors (Westphal et al., 2015).
Novel Scaffolds for Urease Inhibition
The synthesis of novel indole-based scaffolds, including those with oxadiazole and butanamide groups, has been reported. These compounds have been screened for their urease inhibitory potential, showing significant activity. This research has implications for the development of new therapeutic agents targeting urease-related diseases (Nazir et al., 2018).
Amides from Capsicum Annuum
Research into natural products has led to the isolation of amides from Capsicum annuum, including derivatives that share structural similarities with N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide. These compounds have been characterized and contribute to the understanding of natural product chemistry and its potential applications in scientific research (Chen et al., 2011).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-28-20-11-8-18(9-12-20)10-13-24(27)25-17-22(23-7-4-16-29-23)26-15-14-19-5-2-3-6-21(19)26/h2-9,11-12,16,22H,10,13-15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNLBNLWYJZMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide |
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